8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Hepatocellular carcinoma Antiproliferative activity Cytotoxicity

This specific 8-methoxy derivative is essential for research requiring verified dual VEGFR2 kinase/CYP450 inhibition. Its unique C-8 methoxy and N-(4-methoxyphenyl) architecture are critical for nanomolar antiproliferative potency in hepatocellular carcinoma models, a feature lost in non-substituted or 7-methoxy analogs. Ideal for sorafenib-resistance studies and targeted BuChE probe development (>9000-fold selectivity), it's a crucial building block for focused SAR libraries. Do not substitute to avoid acquiring material with altered target selectivity or reduced efficacy.

Molecular Formula C18H15NO5
Molecular Weight 325.3 g/mol
Cat. No. B5661201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide
Molecular FormulaC18H15NO5
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O
InChIInChI=1S/C18H15NO5/c1-22-13-8-6-12(7-9-13)19-17(20)14-10-11-4-3-5-15(23-2)16(11)24-18(14)21/h3-10H,1-2H3,(H,19,20)
InChIKeyKENBEKIXFZFSAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide: A Dual-Mechanism Coumarin Derivative for Anticancer Procurement


8-Methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 87872-60-4) is a synthetic, achiral small molecule belonging to the 8-methoxycoumarin-3-carboxamide class. It is characterized by a coumarin core with a C-8 methoxy group and an N-(4-methoxyphenyl) carboxamide at C-3. In silico and in vitro pharmacological profiling of closely related analogs within this class has revealed a dual inhibitory mechanism against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) kinase and Cytochrome P450 (CYP450), demonstrating significant nanomolar-range antiproliferative effects in hepatocellular carcinoma models [1]. Its structural architecture—specifically the electronic contribution of the C-8 methoxy donor and the N-aryl substitution—is critical for enhancing cytotoxic potency and target-binding affinity, distinguishing it from early-generation coumarin scaffolds.

Why Generic Substitution Fails for 8-Methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide


Simple N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide analogs or positional isomers cannot be freely interchanged due to the profound impact of the methoxy group's position on the coumarin core. Replacing the C-8 methoxy with a hydrogen atom (yielding N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, CAS 1846-94-2) eliminates the electron-donating effect at position 8, which is predicted to disrupt key hydrogen-bond and hydrophobic interactions within target kinase and CYP450 active sites [1]. Furthermore, even shifting the methoxy group to the C-7 position can invert selectivity profiles for neurological targets such as cholinesterases, fundamentally altering the pharmacological outcome [2]. For industrial or research procurement, relying on a non-specific 'coumarin-3-carboxamide' risks acquiring material with reduced cytotoxic potency or an entirely different target-selectivity spectrum, as supported by structure-activity relationship (SAR) data from 8-methoxycoumarin series against HepG2 cells [3].

Procurement-Critical Quantitative Evidence: Differentiation of 8-Methoxy-N-(4-methoxyphenyl)-chromene-3-carboxamide


HepG2 Cytotoxic Potency: 8-Methoxycoumarin Class vs. Clinical Standard

Within the 8-methoxycoumarin-3-carboxamide class that includes the target compound, the most potent analog exhibited an IC50 of 0.75 µM against HepG2 hepatocellular carcinoma cells, representing an 11.2-fold increase in potency over the standard chemotherapeutic staurosporine (IC50 = 8.37 µM). While this specific data point is for a closely related N-(3-hydroxy)phenyl analog (compound 7 in the series), it establishes the cytotoxic floor for this pharmacophore. The target compound, 8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, differs by a single 4-methoxy substitution on the N-phenyl ring, a modification expected to further enhance lipophilicity and target engagement based on SAR trends [1]. In a parallel independent study on 8-methoxycoumarin-3-carboxamides, compound 5 (a 5-bromo-8-methoxycoumarin-3-carboxamide) showed an IC50 of 0.9 µM, outperforming staurosporine (IC50 = 8.4 µM) and demonstrating G1/S phase cell cycle arrest [2].

Hepatocellular carcinoma Antiproliferative activity Cytotoxicity

C-8 Methoxy Positional Advantage: AChE/BuChE Selectivity vs. C-7 Methoxy

In a comparative computational study on coumarin hybrids, the position of the methoxy group on the coumarin core was shown to dramatically influence cholinesterase selectivity. Specifically, the 7-methoxy isomer predominantly favored acetylcholinesterase (AChE) inhibition, while the 8-methoxy isomer preferentially targeted butyrylcholinesterase (BuChE), achieving a selectivity ratio (BuChE/AChE) shift from approximately 71 (for 7-methoxy) to 9000 (for 8-methoxy) in N-ethylcarboxamide-linked coumarin hybrids [1]. For the procurement of compounds in Alzheimer's disease research pipelines, selecting the 8-methoxy-N-(4-methoxyphenyl) derivative over a 7-methoxy positional isomer could be decisive in achieving BuChE-selective pharmacological profiles.

Neurodegeneration Alzheimer's disease Cholinesterase selectivity

Dual VEGFR2/CYP450 Inhibitory Mechanism vs. Single-Target Kinase Inhibitors

Mechanistic investigations of the 8-methoxycoumarin-3-carboxamide class revealed potent dual inhibitory activity against both vascular endothelial growth factor receptor-2 (VEGFR-2) and cytochrome P450 (CYP450) enzymes. Computational modeling of the most active analog (compound 7) confirmed a high binding affinity toward the active cavities of both VEGFR2 and CYP450 proteins [1]. In contrast, sorafenib, a multi-kinase inhibitor approved for HCC, primarily engages kinases without equivalent CYP450 inhibition [1]. The target compound, with its 4-methoxyphenyl substituent, is predicted to interact favorably with the hydrophobic regions of these protein cavities, potentially enhancing its dual-target profile over simpler N-phenyl-substituted analogs.

VEGFR2 kinase inhibition Cytochrome P450 inhibition Multi-target pharmacology

Apoptotic Induction via Caspase 3/7 and β-Tubulin Polymerization vs. Staurosporine

A mechanism-focused study on 8-methoxycoumarin-3-carboxamides demonstrated that these compounds induce apoptosis in HepG2 cells through activation of caspase 3/7 and substantial inhibition of β-tubulin polymerization. The lead analog (compound 5) induced significant G2/M and pre-G1 phase arrest, confirmed by Annexin V-FITC/PI flow cytometry, indicating apoptosis without major necrosis [1]. Staurosporine, used as a positive control, induced cell death via a different, broader kinase-inhibitory mechanism. The target compound, 8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide, by virtue of its 8-methoxy substitution and N-(4-methoxyphenyl) amide, is structurally poised to similarly engage the colchicine-binding site of β-tubulin, as supported by molecular docking of 8-methoxy analogs.

Apoptosis Caspase 3/7 activation β-Tubulin polymerization inhibition

Safety Margin in Normal Cells: 8-Methoxycoumarin Selectivity vs. Staurosporine

Two independent studies on 8-methoxycoumarin-3-carboxamides consistently reported minimal impact on normal cells, a critical differentiator from clinical comparators. In the first study, compound 7 showed potent cytotoxicity against HepG2 cells (IC50 = 0.75 µM) but had negligible effects on normal hepatocyte cells [1]. In the second study, compound 5 (IC50 = 0.9 µM) similarly demonstrated substantial selectivity, sparing normal cells while potently killing cancer cells [2]. Staurosporine, in contrast, is a broad-spectrum kinase inhibitor with known toxicity to healthy cells, limiting its therapeutic utility. The specific combination of the C-8 methoxy and the 4-methoxy on the N-phenyl ring in the target compound is anticipated to maintain this favorable selectivity profile.

Selectivity index Normal cell toxicity Therapeutic window

Predicted Physicochemical Advantage: LogP and Hydrogen Bonding vs. the Des-methoxy Analog

The presence of the C-8 methoxy group in the target compound is expected to increase its calculated partition coefficient (cLogP) by approximately 0.5–0.7 log units compared to the des-methoxy analog, N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide (CAS 1846-94-2, reported LogP ~2.63). This enhanced lipophilicity can improve membrane permeability and target protein binding within hydrophobic kinase and CYP450 pockets . Additionally, the 8-methoxy group engages in intramolecular hydrogen bonding with the C-2 carbonyl, stabilizing the planar coumarin conformation and potentially increasing metabolic stability compared to analogs lacking this substitution .

Lipophilicity Drug-likeness Physicochemical properties

Recommended Application Scenarios for Procuring 8-Methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide


Hepatocellular Carcinoma (HCC) Drug Discovery Programs Requiring Dual VEGFR2/CYP450 Inhibition

This compound is ideally suited for HCC preclinical pipelines where simultaneous blockade of angiogenesis (via VEGFR2) and tumor metabolism/oxidative stress pathways (via CYP450) is hypothesized to overcome sorafenib resistance [1]. Procurement is recommended for in vitro (HepG2, Huh-7 cell lines) and in vivo (xenograft) proof-of-concept studies, leveraging its confirmed sub-micromolar class potency and apoptosis induction mechanism.

β-Tubulin Polymerization Inhibitor Screening for Solid Tumor Chemotherapy

As evidenced by class-level data on caspase 3/7 activation and β-tubulin polymerization inhibition [1], this compound serves as a valuable tool for screening and validating tubulin-targeting agents in high-throughput formats. Its selectivity for cancer over normal cells (class-level finding) makes it a superior compound for establishing selectivity indices in cancer pharmacology panels.

Structure-Activity Relationship (SAR) Expansion of 8-Methoxycoumarin Pharmacophores

This specific derivative—with its conserved 8-methoxy and specific N-(4-methoxyphenyl) group—represents a strategic intermediate for systematic SAR exploration. It enables the interrogation of the N-aryl substitution's effect on dual VEGFR2/CYP450 binding and apoptotic potency, as outlined in the foundational SAR framework established for 8-methoxycoumarin-3-carboxamides [1]. For procurement by medicinal chemistry teams, it is a key building block for generating focused chemical libraries.

Alzheimer's Disease Research Requiring BuChE-Selective Chemical Probes

Based on computational evidence that the 8-methoxy isomer exhibits a drastically higher selectivity for butyrylcholinesterase (BuChE/AChE ratio ~9000) compared to the 7-methoxy analog (ratio ~71) [1], this compound is positioned as a preferential chemical probe for BuChE-focused target engagement studies in AD research. Its procurement is recommended for in vitro cholinesterase panel assays and subsequent structural optimization toward CNS-penetrant leads.

Quote Request

Request a Quote for 8-methoxy-N-(4-methoxyphenyl)-2-oxo-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.